(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of the thiolane ring and the subsequent attachment of the methoxyphenyl and methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction could yield a more hydrogenated product.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving oxidative stress and inflammation.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane derivatives and compounds with methoxyphenyl and methylphenyl groups. Examples include:
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Schiff Base Conjugated-Palladium Complexes:
Uniqueness
What sets (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25NO4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H25NO4S/c1-17-6-8-18(9-7-17)10-11-22(24)23(20-12-13-28(25,26)16-20)15-19-4-3-5-21(14-19)27-2/h3-11,14,20H,12-13,15-16H2,1-2H3/b11-10+ |
InChI Key |
KYWYYLCBHAVYQR-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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